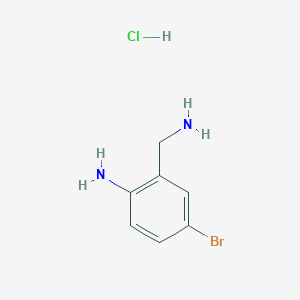
4-Bromo-2,3-difluorobenzyl chloride
Descripción general
Descripción
“4-Bromo-2,3-difluorobenzyl chloride” is a chemical compound with the molecular formula C7H4BrClF2 . It is a derivative of benzene, which is a type of aromatic compound .
Synthesis Analysis
The synthesis of “4-Bromo-2,3-difluorobenzyl chloride” could involve multiple steps. For instance, a free radical reaction could occur at the benzylic position, which is resonance-stabilized . This reaction could involve N-bromosuccinimide (NBS), which loses the N-bromo atom to leave behind a succinimidyl radical (S·). The S· then removes a hydrogen atom to form succinimide (SH), leading to the formation of the benzylic radical .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,3-difluorobenzyl chloride” consists of a benzene ring with bromine, chlorine, and two fluorine atoms attached to it . The positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the ring .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2,3-difluorobenzyl chloride” could include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position due to the resonance stabilization of the benzylic radical .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,3-difluorobenzyl chloride” include its molecular weight, density, and refractive index . It is a liquid or crystalline mass with a color ranging from white to light yellow .Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
4-Bromo-2,3-difluorobenzyl chloride serves as a versatile intermediate in organic synthesis, allowing for the structural modification and synthesis of various compounds. For instance, it has been used in the selective conversion of difluorobenzene into various benzoic acids and bromobenzoic acids, showcasing the potential for regioflexible substitution and the creation of complex molecules for further research applications (Schlosser & Heiss, 2003).
Crystal Structure Analysis
Research involving 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, emphasizes the significance of crystal structure analysis in understanding molecular interactions and properties. This compound, synthesized from 2-bromobenzoic acid, was characterized through various spectroscopic methods, and its crystal structure was established via X-ray diffraction analysis. Such studies are crucial for designing molecules with desired physical and chemical properties for specific applications (Polo et al., 2019).
Electrophilic Substitution Reactions
The compound has also found use in electrophilic substitution reactions, where its bromo and difluoro groups influence the reactivity and outcomes of these processes. Such reactions are fundamental in organic chemistry, contributing to the synthesis of a wide range of compounds, including pharmaceuticals and materials (Coe, Stuart, & Moody, 1998).
Antioxidant Activity Studies
In a different context, bromophenols derived from red algae, which could be structurally related to 4-bromo-2,3-difluorobenzyl chloride, have been studied for their antioxidant activities. Such research highlights the potential of halogenated compounds in biological systems and their possible applications in developing antioxidant agents (Olsen et al., 2013).
Biochemical Applications
The compound's derivatives have also been investigated in biochemical contexts, such as the study of liver microsome-mediated formation of alkylating agents. Understanding the interactions and transformations of such halogenated compounds in biological systems is crucial for assessing their metabolic pathways and potential toxicological effects (Barbin et al., 1975).
Mecanismo De Acción
Safety and Hazards
“4-Bromo-2,3-difluorobenzyl chloride” is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .
Relevant Papers The relevant papers retrieved provide further information on the synthesis, reactions, and properties of “4-Bromo-2,3-difluorobenzyl chloride” and related compounds .
Propiedades
IUPAC Name |
1-bromo-4-(chloromethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYRTRYJQPULQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)

methanone](/img/structure/B1381354.png)




![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)


![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)